molecular formula C5H7N3O2 B15232348 (4-Methyl-1,3-oxazol-5-yl)urea CAS No. 132334-37-3

(4-Methyl-1,3-oxazol-5-yl)urea

Cat. No.: B15232348
CAS No.: 132334-37-3
M. Wt: 141.13 g/mol
InChI Key: FRZQKEZSBOIYGX-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-oxazol-5-yl)urea is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 4-position and a urea moiety at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-1,3-oxazol-5-yl)urea typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The subsequent introduction of the urea moiety can be achieved through the reaction of the oxazole derivative with an isocyanate or by direct urea formation using phosgene and ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-1,3-oxazol-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Scientific Research Applications

(4-Methyl-1,3-oxazol-5-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to modulation of their activity .

Comparison with Similar Compounds

    Oxazole: The parent compound with a similar structure but without the methyl and urea substitutions.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Thiazole: A sulfur-containing analog with similar biological activities.

Uniqueness: (4-Methyl-1,3-oxazol-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the urea moiety enhances its potential as a therapeutic agent by increasing its ability to form hydrogen bonds with biological targets .

Biological Activity

(4-Methyl-1,3-oxazol-5-yl)urea is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a 1,3-oxazole ring substituted with a methyl group and a urea moiety. This unique substitution pattern contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-cancer agent. The compound has been studied for its potential mechanisms of action against various cancer cell lines.

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit key proteins involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. For instance, studies have indicated that it may interfere with the activity of kinases involved in mitosis regulation.
  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Biological Activity

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Apoptosis InductionInduces programmed cell death
Enzyme InhibitionAffects kinase activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can include the Biginelli reaction framework. This method allows for the formation of various derivatives with enhanced biological properties.

  • Biginelli Reaction : This classical approach has been adapted to incorporate this compound into larger molecular scaffolds, enhancing its potential as a therapeutic agent .
  • Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that improve yield and reduce reaction times .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.
  • Colon Cancer Research : Another study focused on colon cancer cell lines where this compound was found to inhibit tumor growth significantly when administered at therapeutic concentrations.

Properties

CAS No.

132334-37-3

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)urea

InChI

InChI=1S/C5H7N3O2/c1-3-4(8-5(6)9)10-2-7-3/h2H,1H3,(H3,6,8,9)

InChI Key

FRZQKEZSBOIYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)NC(=O)N

Origin of Product

United States

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